

# An In-depth Technical Guide on the Physicochemical Properties of Decoquinate Powder

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Decoquinate |           |
| Cat. No.:            | B1670147    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Decoquinate** (DQ) is a quinolone-derived compound primarily utilized in veterinary medicine as a coccidiostat for the prevention and treatment of coccidiosis in poultry and livestock.[1][2] Marketed under trade names such as Deccox®, it is a crucial additive in animal feed to control parasitic infections caused by protozoans of the Eimeria species.[2][3] Its mechanism of action involves the inhibition of mitochondrial respiration in the parasite, specifically targeting cytochrome b.[3] Despite its efficacy, the therapeutic application of **decoquinate** is limited by its physicochemical properties, most notably its high lipophilicity and extremely low solubility in aqueous fluids, which hinders its absorption in the gastrointestinal tract.[3]

This technical guide provides a comprehensive overview of the core physicochemical properties of **decoquinate** powder. It includes tabulated quantitative data, detailed descriptions of relevant experimental protocols for characterization, and visualizations of its mechanism of action and analytical workflows to support researchers and professionals in the fields of drug development and pharmaceutical sciences.

# **Physicochemical Properties**



**Decoquinate** is an off-white to pale yellow, crystalline powder with a mild odor.[3][4][5] Its chemical and physical properties are critical for formulation development, influencing its stability, dissolution, and bioavailability.

# **Quantitative Data Summary**

The key physicochemical parameters for **decoquinate** powder are summarized in the table below for easy reference and comparison.



| Property                     | Value                                                              | Source(s)       |
|------------------------------|--------------------------------------------------------------------|-----------------|
| Identification               |                                                                    |                 |
| IUPAC Name                   | Ethyl 6-decyloxy-7-ethoxy-4-<br>oxo-1H-quinoline-3-<br>carboxylate | [6]             |
| CAS Number                   | 18507-89-6                                                         | [1]             |
| Molecular Formula            | C24H35NO5                                                          | [1]             |
| Molecular Weight             | 417.54 g/mol                                                       | [7]             |
| Physical Properties          |                                                                    |                 |
| Appearance                   | Off-white to pale yellow crystalline powder                        | [3][4][5][8][9] |
| Melting Point                | 241 - 245 °C                                                       | [1][2][4]       |
| Boiling Point                | 517.9 ± 45.0 °C (Predicted)                                        | [8][10]         |
| Density                      | 1.091 - 1.168 g/cm <sup>3</sup> (Predicted)                        | [5][8]          |
| Particle Size (D50)          | 80-120 microns (for some commercial grades)                        | [5]             |
| Solubility                   |                                                                    |                 |
| Water (20 °C)                | 0.06 mg/L                                                          | [3][4]          |
| Water (pH 7, 20 °C)          | 0.122 mg/L                                                         | [11]            |
| Aqueous Buffer (pH 4.9)      | 0.01 mg/L                                                          | [3][4]          |
| DMSO                         | 0.01 mg/mL (0.02 mM)                                               | [7]             |
| Ethanol                      | Insoluble                                                          | [12]            |
| Chloroform                   | Slightly soluble / Very low solubility                             | [8][13]         |
| Ether                        | Slightly soluble                                                   | [8]             |
| Lipophilicity & Partitioning |                                                                    |                 |
|                              |                                                                    |                 |



| Octanol/Water Partition Coeff. (Log P) | ≥5.7 (at pH 5, 7, and 9)                                       | [3][4]    |
|----------------------------------------|----------------------------------------------------------------|-----------|
| XLogP3                                 | 6.8                                                            | [8]       |
| Thermodynamic Properties               |                                                                |           |
| Vapor Pressure (25 °C)                 | $3 \times 10^{-9}$ mmHg (1.25 x $10^{-11}$ mmHg also reported) | [3][4][8] |
| Flash Point                            | 267.0 ± 28.7 °C (Predicted)                                    | [8][10]   |
| Crystallographic Data                  |                                                                |           |
| Crystal System                         | Monoclinic                                                     | [14]      |
| Space Group                            | P21/n                                                          | [14]      |

# **Experimental Protocols for Physicochemical Characterization**

The characterization of an active pharmaceutical ingredient (API) like **decoquinate** involves a suite of analytical techniques to determine its identity, purity, and physical properties.[15][16] These analyses are fundamental for quality control and formulation design.

### **Thermal Analysis: DSC and TGA**

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for investigating the thermal properties of pharmaceutical solids.[16] [17]

- Differential Scanning Calorimetry (DSC):
  - Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and identify polymorphic transitions.
  - Methodology: A small, accurately weighed amount of decoquinate powder (typically 1-5 mg) is sealed in an aluminum pan. The pan, along with an empty reference pan, is placed



in the DSC cell. The cell is then heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The heat flow is recorded, and the melting point is identified as the peak of the endothermic event corresponding to melting.[18][19]

- Thermogravimetric Analysis (TGA):
  - Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17] It is used to assess thermal stability and decomposition profiles.[18]
  - Methodology: A sample of **decoquinate** powder is placed in a high-purity pan (e.g., platinum or alumina) connected to a microbalance. The sample is heated at a controlled rate (e.g., 10 °C/min) in a specific atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored. A plot of mass versus temperature reveals the temperatures at which decomposition occurs.[17][18]

## **Powder X-ray Diffraction (PXRD)**

- Principle: PXRD is a non-destructive technique used to identify the crystalline structure of a solid material.[20] When a sample is irradiated with X-rays, diffraction occurs according to Bragg's Law, producing a unique diffraction pattern or "fingerprint" for a specific crystalline solid. It is essential for identifying polymorphism and confirming the solid-state form of the API.[20][21]
- Methodology: A thin layer of decoquinate powder is carefully prepared and mounted on a sample holder. The sample is placed in a diffractometer and irradiated with monochromatic X-rays at various incident angles (2θ). A detector records the intensity of the diffracted X-rays at each angle. The resulting plot of intensity versus 2θ provides the characteristic diffraction pattern of the crystalline form.[14][21]

# **Solubility and Partition Coefficient (Log P)**

 Principle: Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. The octanol-water partition coefficient (Log P) is a measure of a drug's lipophilicity and is critical for predicting its absorption and distribution.
 [22]



Methodology (Shake-Flask Method for Log P): The traditional "shake-flask" method involves dissolving decoquinate in a biphasic system of n-octanol and water (or a suitable buffer).
 [22] The mixture is agitated until equilibrium is reached. The two phases are then separated, and the concentration of decoquinate in each phase is determined using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). The Log P is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

## **Particle Size Analysis**

- Principle: Particle size distribution is a critical physical property that influences dissolution rate, flowability, and content uniformity of the final product.[23] Laser diffraction is a common technique for measuring particle size.[24]
- Methodology (Laser Diffraction): A small amount of decoquinate powder is dispersed in a
  suitable medium (wet or dry dispersion). This dispersion is passed through a laser beam.
  The particles scatter the light at an angle that is inversely proportional to their size. Detectors
  measure the scattered light intensity at various angles, and a computer algorithm calculates
  the particle size distribution based on the Mie or Fraunhofer theory of light scattering.[24]

# Mechanism of Action and Experimental Workflows Mechanism of Action: Inhibition of Mitochondrial Respiration

**Decoquinate**'s anticoccidial effect stems from its ability to disrupt the parasite's energy metabolism. It specifically targets the mitochondrial electron transport chain.[3] Studies have shown that quinolone coccidiostats inhibit mitochondrial cytochrome b, which is part of the bc1 complex (Complex III).[3][25] This inhibition blocks the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and subsequent death of the parasite.[25] [26]





Click to download full resolution via product page

Caption: **Decoquinate**'s mechanism of action targeting the parasite's mitochondrial cytochrome b.

# General Workflow for Physicochemical Characterization of an API

The characterization of a pharmaceutical powder follows a logical progression of tests to build a comprehensive profile of the material. This workflow ensures that foundational properties are established before more complex analyses are undertaken.





Click to download full resolution via product page

Caption: Logical workflow for the physicochemical characterization of an API powder.

# **Experimental Workflow for Solubility Determination**

Determining the solubility of a poorly soluble compound like **decoquinate** requires a systematic approach to ensure accurate and reproducible results.





Click to download full resolution via product page

Caption: Standard experimental workflow for determining equilibrium solubility.

#### **Conclusion**

The physicochemical properties of **decoquinate** powder, particularly its crystalline nature and profound insolubility in aqueous media, are defining characteristics that govern its application and formulation. As a Biopharmaceutics Classification System (BCS) Class II or IV candidate, its poor solubility presents a significant challenge for bioavailability. The data and methodologies presented in this guide—from thermal and crystallographic analysis to solubility and partitioning studies—provide a foundational framework for researchers. Understanding



these core properties is essential for developing advanced formulations, such as nanoformulations or solid dispersions, aimed at overcoming its biopharmaceutical limitations and exploring its therapeutic potential beyond current veterinary applications.[3][18]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. chemimpex.com [chemimpex.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. mdpi.com [mdpi.com]
- 4. Chemical and Pharmacological Properties of Decoquinate: A Review of Its Pharmaceutical Potential and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoquinate Powder CAS 18507-89-6 High Purity at Best Price [shreejipharmainternational.com]
- 6. Decoguinate | C24H35NO5 | CID 29112 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. echemi.com [echemi.com]
- 9. DailyMed DECOQUINATE powder [dailymed.nlm.nih.gov]
- 10. decoquinate, 18507-89-6 [thegoodscentscompany.com]
- 11. Decoquinate [sitem.herts.ac.uk]
- 12. apexbt.com [apexbt.com]
- 13. Quantitative Analysis of Decoquinate Residues in Hen Eggs through Derivatization-Gas Chromatography Tandem Mass Spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structure of decoquinate, C24H35NO5 | Powder Diffraction | Cambridge Core [cambridge.org]
- 15. labinsights.nl [labinsights.nl]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]







- 17. particletechlabs.com [particletechlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Thermal behavior and thermal decarboxylation of 10-hydroxycamptothecin in the solid state PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 23. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 24. bettersizeinstruments.com [bettersizeinstruments.com]
- 25. researchgate.net [researchgate.net]
- 26. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of Decoquinate Powder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670147#physicochemical-properties-of-decoquinate-powder]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com